

# synthesis and characterization of diazirine-based photo-crosslinkers

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## Compound of Interest

Compound Name: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No.: B132651

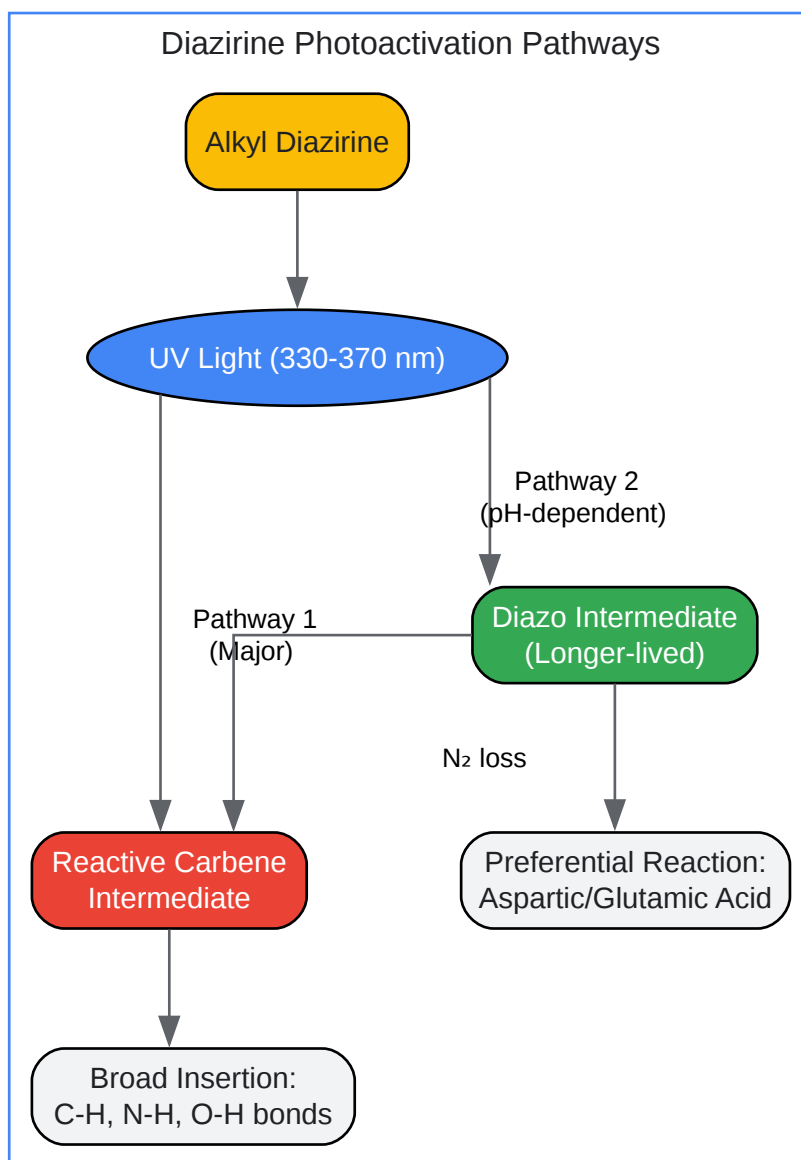
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## Core Principles: Mechanism of Action

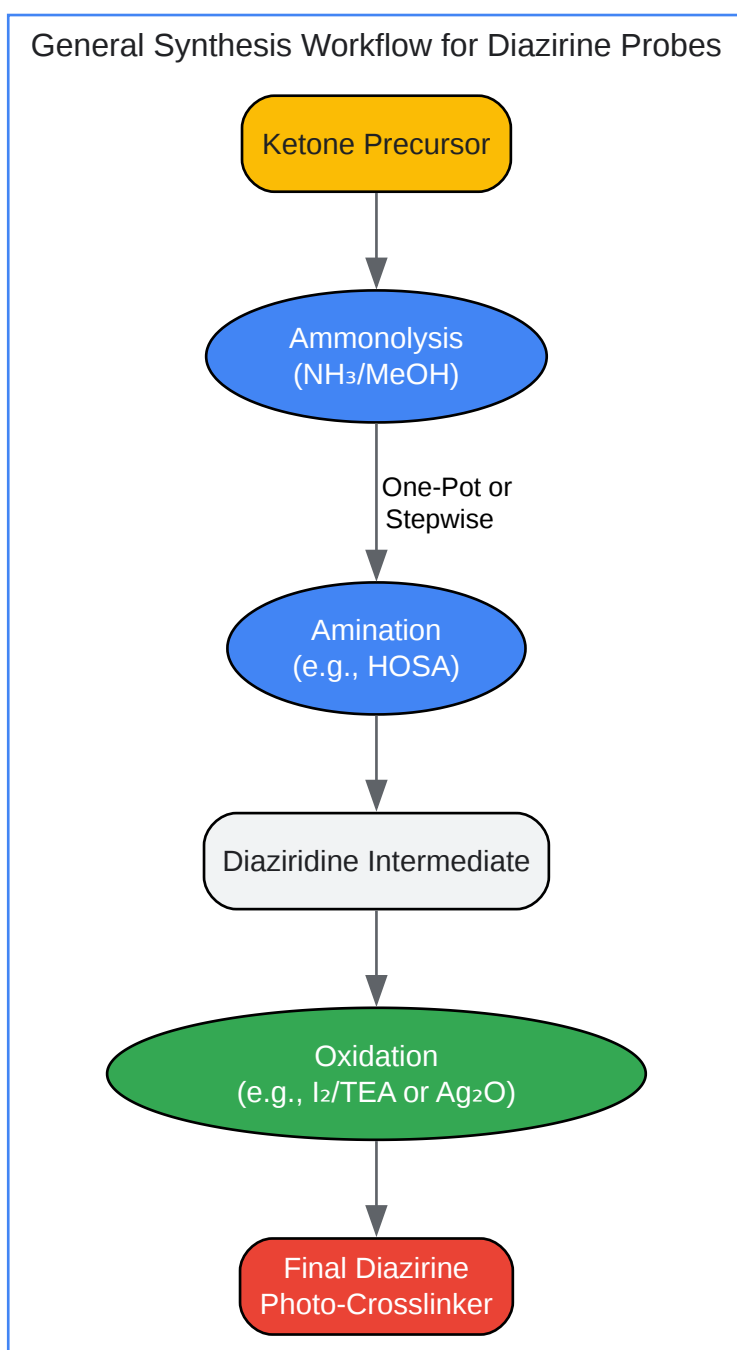
The utility of diazirine photo-crosslinkers stems from their unique photochemistry. The diazirine ring, a three-membered heterocycle with two nitrogen atoms, is stable under typical laboratory conditions but becomes reactive upon UV irradiation.<sup>[5][6]</sup> This activation initiates the loss of nitrogen gas (N<sub>2</sub>) and the formation of a short-lived, highly reactive carbene intermediate.<sup>[4][7]</sup>

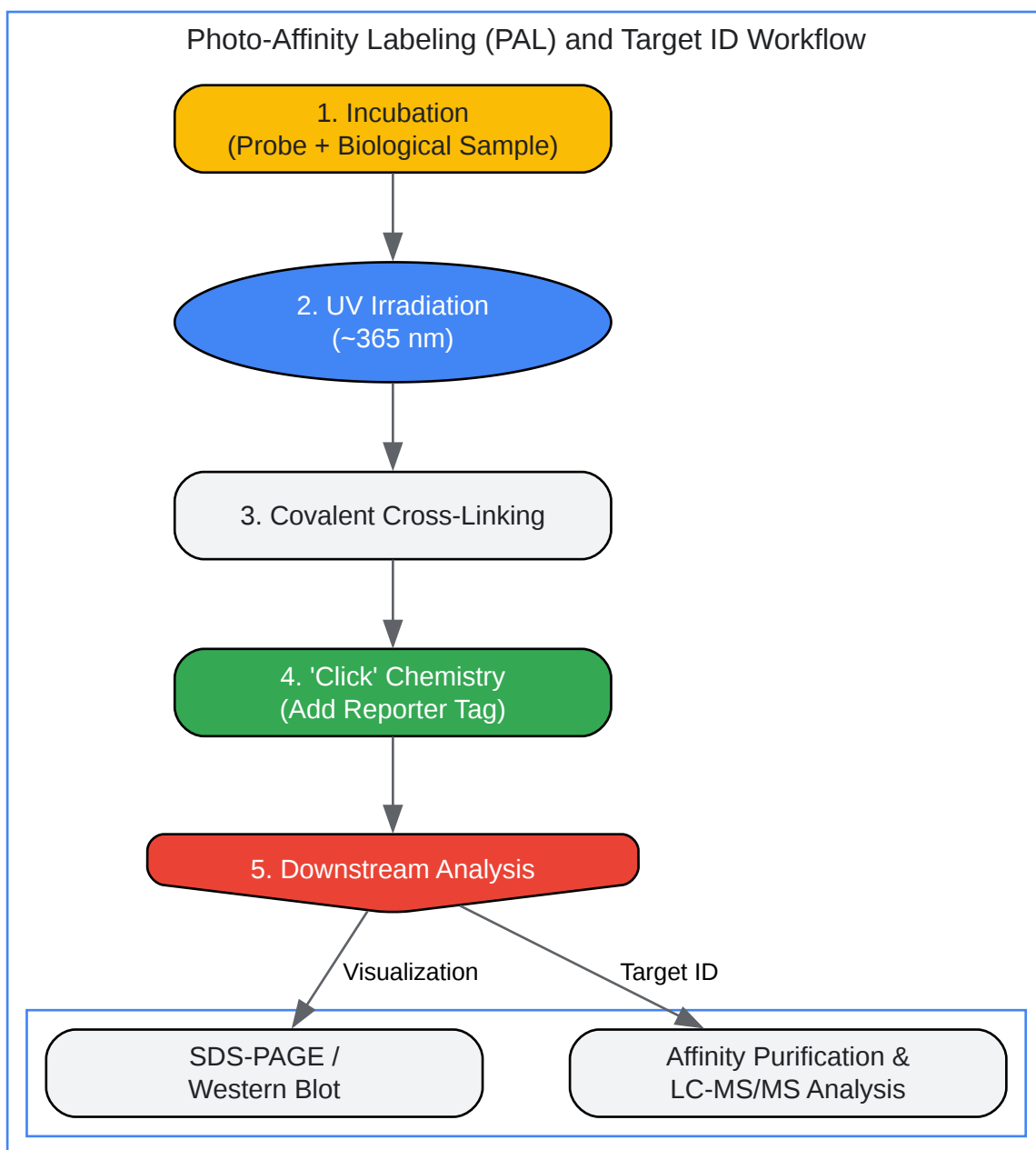
This carbene can non-selectively insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent linkages with nearby biomolecules.<sup>[1][4]</sup> This "freezes" transient interactions for subsequent analysis.<sup>[4]</sup>

Recent studies have elucidated a more complex, two-step mechanism for alkyl diazirines.<sup>[4][8]</sup> An alternative pathway involves a diazo intermediate, which shows a preference for reacting with acidic amino acid residues like aspartic acid and glutamic acid.<sup>[4][8][9][10]</sup> This dual reactivity is crucial for designing and interpreting photo-affinity labeling (PAL) experiments.<sup>[4][8]</sup> In contrast, aryl diazirines, particularly trifluoromethylphenyl diazirines, tend to react primarily through the more broadly reactive carbene intermediate.<sup>[4][8][10]</sup>



## General Synthesis Workflow for Diazirine Probes





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